Cefotiam vs. Cefazolin: 15.6-Fold Superior Anti-Klebsiella Activity in Experimental Pneumonia Model
In a direct head-to-head comparison, cefotiam exhibited substantially greater potency than cefazolin against Klebsiella pneumoniae DT-S, with a 15.6-fold lower MIC (0.1 μg/mL vs. 1.56 μg/mL) [1]. This in vitro advantage translated to superior in vivo efficacy in a murine experimental pneumonia model, where cefotiam demonstrated more potent therapeutic effects [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against K. pneumoniae DT-S |
|---|---|
| Target Compound Data | 0.1 μg/mL |
| Comparator Or Baseline | Cefazolin: 1.56 μg/mL |
| Quantified Difference | 15.6-fold lower MIC (cefotiam more potent) |
| Conditions | In vitro susceptibility testing; inoculum size-independent |
Why This Matters
This quantifiable potency advantage supports selection of cefotiam over cefazolin for research involving Enterobacteriaceae, particularly Klebsiella species, where cefazolin is known to be less effective.
- [1] Nishimura T, Hiromatsu K, Takashima T, Tabuki K, Kotani Y. Relevance of in vitro antibacterial activities of cefotiam and cefazolin to their therapeutic effects on experimental pneumonia caused by Klebsiella pneumoniae DT-S in mice. Jpn J Antibiot. 1981;34(6):1027-1036. View Source
